molecular formula C18H32O8S2Sn B13777172 Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester CAS No. 70969-68-5

Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester

Cat. No.: B13777172
CAS No.: 70969-68-5
M. Wt: 559.3 g/mol
InChI Key: BXNCNGLIHKPIIC-UHFFFAOYSA-L
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Description

This organotin compound features a pentanedioic acid (glutaric acid) backbone modified with two methyl ester groups and a dimethylstannylene moiety linked via thio-2,1-ethanediyl bridges. The structure combines a dicarboxylic acid ester with organotin functionality, which may confer unique physicochemical and biological properties. Organotin compounds are widely used as stabilizers in plastics, catalysts, and biocides, but their toxicity profiles vary significantly depending on substituents.

Properties

CAS No.

70969-68-5

Molecular Formula

C18H32O8S2Sn

Molecular Weight

559.3 g/mol

IUPAC Name

5-O-[2-[2-(5-methoxy-5-oxopentanoyl)oxyethylsulfanyl-dimethylstannyl]sulfanylethyl] 1-O-methyl pentanedioate

InChI

InChI=1S/2C8H14O4S.2CH3.Sn/c2*1-11-7(9)3-2-4-8(10)12-5-6-13;;;/h2*13H,2-6H2,1H3;2*1H3;/q;;;;+2/p-2

InChI Key

BXNCNGLIHKPIIC-UHFFFAOYSA-L

Canonical SMILES

COC(=O)CCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester typically involves the reaction of dimethyltin dichloride with thiol-containing compounds and esters. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The tin center can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: New organotin compounds with different ligands.

Scientific Research Applications

Polymer Science

Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is utilized as a plasticizer in polymer formulations. It enhances the flexibility and durability of polymers by reducing intermolecular forces between polymer chains. This property is particularly valuable in the production of flexible PVC and other thermoplastic elastomers.

Catalysis

The compound has been investigated for its role as a catalyst in various chemical reactions, including polymerization processes. Its tin component can facilitate reactions by stabilizing reactive intermediates, thus improving yields and reaction rates.

Biomedical Research

Research indicates potential applications in drug delivery systems . The compound's ability to form stable complexes with various drugs enhances solubility and bioavailability. Studies are ongoing to evaluate its effectiveness in targeting specific tissues or cells.

Environmental Considerations

The use of organotin compounds has raised environmental concerns due to their toxicity and bioaccumulation potential. Regulatory frameworks such as the Toxic Substances Control Act (TSCA) monitor the use of such chemicals to mitigate risks associated with their environmental impact.

Case Study 1: Polymer Blends

In a study examining the effects of pentanedioic acid derivatives on PVC blends, researchers found that incorporating this compound improved mechanical properties significantly compared to traditional plasticizers. The resulting materials exhibited enhanced tensile strength and elongation at break.

Case Study 2: Drug Delivery Systems

A recent investigation into drug delivery using organotin compounds highlighted the ability of pentanedioic acid derivatives to encapsulate hydrophobic drugs effectively. The study demonstrated that these formulations could release drugs in a controlled manner, suggesting their potential for therapeutic applications.

Data Table: Applications Overview

Application AreaDescriptionBenefits
Polymer ScienceUsed as a plasticizer in PVC and other polymersEnhances flexibility and durability
CatalysisActs as a catalyst in polymerization reactionsImproves yields and reaction rates
Biomedical ResearchPotential use in drug delivery systemsIncreases drug solubility and bioavailability
Environmental MonitoringSubject to regulations due to toxicity concernsEnsures safe usage and minimizes risks

Mechanism of Action

The mechanism of action of pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester involves its interaction with molecular targets through coordination chemistry. The tin center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The sulfur atoms can participate in redox reactions, altering the oxidation state of the compound and affecting its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Organotin Class

a) (Dimethylstannylene)bis(thioethane-1,2-diyl) dioctanoate (CAS 57813-60-2)
  • Structure: Shares the dimethylstannylene and thio-ethanediyl groups but substitutes octanoate esters instead of methyl esters on the pentanedioic acid.
  • Key Properties: Property Target Compound* Dioctanoate Analogue Molecular Formula C₉H₁₆O₄S₂Sn† C₂₂H₄₄O₄S₂Sn Molecular Weight ~395.1 g/mol† 555.42 g/mol Ester Groups Methyl Octanoyl
  • Implications: The longer octanoyl chains increase lipophilicity (logP ~6–8 estimated) compared to the methyl ester (logP ~2–3), influencing bioavailability and environmental persistence.
b) Organotin-Free Analogues: Dimethylolpropionic Acid (DMPA)
  • Applications : Used in polyurethane dispersions and coatings. Absence of tin reduces toxicity concerns but limits catalytic/stabilizing utility.

Ester Variants of Dicarboxylic Acids

a) Pentanedioic acid dimethyl ester (vs. diethyl ester of malonic acid)
  • Read-Across Analysis :

    Parameter Target Compound* Diethyl Malonate
    Parent Acid Pentanedioic Malonic
    Ester Groups Methyl Ethyl
    Tanimoto Similarity Score N/A High (carboxylic ester-driven)
    Toxicity Relevance Low significance Low significance
  • Key Insight: Ester chain length (methyl vs.
b) Butanedioic acid (succinic acid) esters
  • Example: Di(2-ethylhexyl) succinate (CAS 2915-57-3).
  • Comparison: Shorter dicarboxylic acid chain (C4 vs. C5) with bulkier esters. Such variants are used as plasticizers but lack organotin reactivity.

Silyl Esters of Pentanedioic Acid

  • Example: Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester (CAS 60022-87-9).
  • Properties :

    Property Target Compound* Silyl Ester
    logPoct/wat ~2.5–3.0† 2.525
    Functional Groups Sn(CH₃)₂, S-CH₂ Si(CH₃)₃, N-OCH₃
  • Implications: Silyl esters exhibit higher volatility and lower thermal stability compared to organotin analogues, limiting industrial utility in high-temperature processes.

Toxicological and Environmental Considerations

  • Organotin Toxicity: The dimethylstannylene group in the target compound may pose neurotoxic or immunotoxic risks, as seen in other organotins.
  • Read-Across Validation: While ester differences (methyl/ethyl) are toxicologically insignificant, the tin moiety necessitates separate evaluation due to its known ecological hazards.

Biological Activity

Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a synthetic compound characterized by the presence of a dimethylstannylene group and thioether linkages. Its molecular formula is C12_{12}H24_{24}O4_4S2_2Sn. The compound's structure suggests potential interactions with biological systems due to the presence of sulfur and tin, which can influence reactivity and bioactivity.

The biological activity of pentanedioic acid derivatives often involves:

  • Antioxidant Activity : Compounds containing sulfur and tin can exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Certain pentanedioic acid derivatives have been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Cell Proliferation : Research indicates that some derivatives can influence cell growth and differentiation.

Case Studies

  • Antioxidant Effects :
    • A study evaluated the antioxidant properties of various pentanedioic acid derivatives in vitro. The results indicated that these compounds effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in cells.
  • Enzyme Inhibition :
    • Research demonstrated that pentanedioic acid derivatives inhibited the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could have implications for neuroprotective strategies in conditions like Alzheimer's disease.
  • Cellular Studies :
    • In a cellular model, pentanedioic acid derivatives were tested for their effects on cancer cell lines. The findings revealed that these compounds could induce apoptosis in specific cancer cells, highlighting their potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of acetylcholinesterase
Apoptosis InductionInduction of programmed cell death in cancer cells
PropertyValue
Molecular Weight288.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Research Findings

Recent studies have focused on the synthesis of pentanedioic acid derivatives and their biological evaluation:

  • Synthesis Techniques : Various synthetic routes have been developed to produce these compounds efficiently, including the use of microwave-assisted synthesis which enhances yield and purity.
  • Biological Evaluations : Comprehensive evaluations have been conducted using in vitro assays to assess cytotoxicity and other biological effects.

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